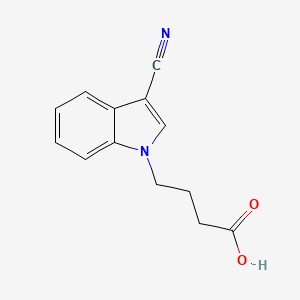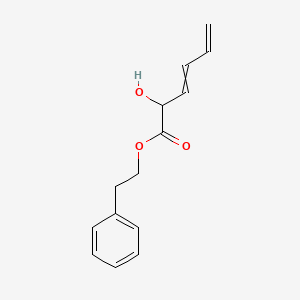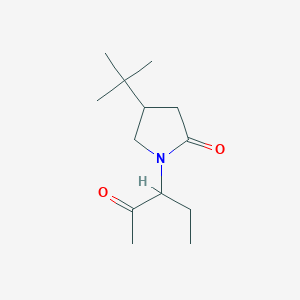
3-(Phenylethynyl)benzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylethynyl)benzoyl chloride is an organic compound with the molecular formula C15H9ClO. It consists of a benzoyl chloride group attached to a phenylethynyl group. This compound is a derivative of benzoyl chloride, which is known for its reactivity and utility in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(Phenylethynyl)benzoyl chloride can be synthesized through various methods. One common method involves the reaction of 3-(phenylethynyl)benzoic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with the release of sulfur dioxide (SO2) or phosphorus oxychloride (POCl3) as by-products .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylethynyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation Reactions: The phenylethynyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are used under basic conditions to form amides.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions can oxidize the phenylethynyl group.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products
Amides and Esters: Formed from nucleophilic substitution reactions.
Ketones and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols and Alkanes: Produced through reduction reactions.
Wissenschaftliche Forschungsanwendungen
3-(Phenylethynyl)benzoyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 3-(Phenylethynyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The phenylethynyl group can participate in π-π interactions and conjugation, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl Chloride: A simpler acyl chloride with a benzene ring, used in similar substitution reactions.
Phenylacetylene: Contains a phenylethynyl group but lacks the acyl chloride functionality.
3-(Phenylethynyl)benzoic Acid: The carboxylic acid precursor to 3-(Phenylethynyl)benzoyl chloride.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and benzoyl chloride groups, allowing it to participate in a wide range of chemical reactions. Its dual functionality makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
CAS-Nummer |
920511-56-4 |
|---|---|
Molekularformel |
C15H9ClO |
Molekulargewicht |
240.68 g/mol |
IUPAC-Name |
3-(2-phenylethynyl)benzoyl chloride |
InChI |
InChI=1S/C15H9ClO/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11H |
InChI-Schlüssel |
UCEUORKXIIUCST-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


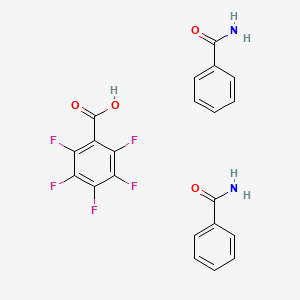
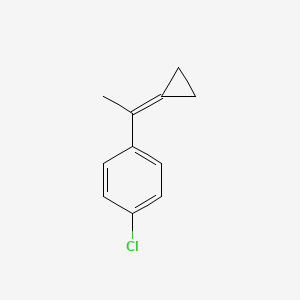
![3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-butyl-, 1,1-dimethylethyl ester, (1R)-](/img/structure/B14183759.png)
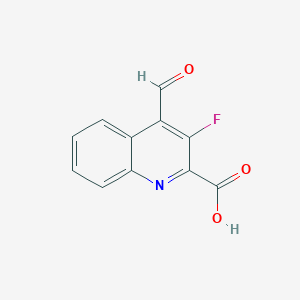

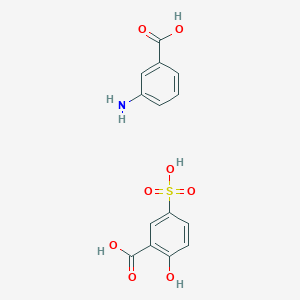
![Methyl 3-[4-(2H-1,2,3-triazol-4-yl)phenyl]prop-2-enoate](/img/structure/B14183795.png)
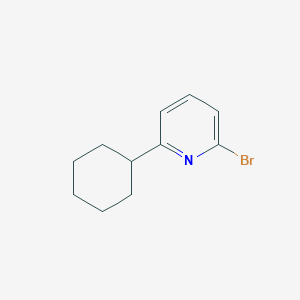
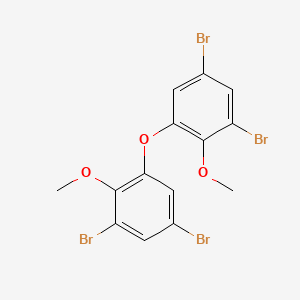
![2,2'-{[(1-Bromonaphthalen-2-yl)methyl]azanediyl}di(ethan-1-ol)](/img/structure/B14183816.png)
